molecular formula C9H11N3O B1403346 6-Ethoxy-1H-indazol-3-ylamine CAS No. 1394067-63-0

6-Ethoxy-1H-indazol-3-ylamine

Cat. No. B1403346
M. Wt: 177.2 g/mol
InChI Key: FENSIVQLZNKXRC-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-indazol-3-ylamine is a nitrogen-based heterocyclic compound. It has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol .


Synthesis Analysis

The synthesis of 1H-indazole derivatives, such as 6-Ethoxy-1H-indazol-3-ylamine, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-1H-indazol-3-ylamine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

6-Ethoxy-1H-indazol-3-ylamine has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of 3-ethoxy-1H-indazole derivatives, including 6-ethoxy-1H-indazol-3-ylamine, has been achieved through methods like thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. This process yields both 3-ethoxy and 3-amino-1H-indazole compounds (Ardakani, Smalley, & Smith, 1984).

Biological Activity and Applications

  • Anticancer Properties : Studies have shown the synthesis of various indazole derivatives, including those structurally related to 6-ethoxy-1H-indazol-3-ylamine, with demonstrated anticancer activities. These derivatives have been shown to be effective against multiple cancer cell lines (郭瓊文, 2006).

Chemical Reactivity and Modifications

  • Reactivity and Derivative Synthesis : Research indicates the ability to regioselectively protect indazoles, like 6-ethoxy-1H-indazol-3-ylamine, at certain positions to create novel indazole derivatives. This allows for further chemical modifications and the exploration of new potential applications (Luo, Chen, & Dubowchik, 2006).

Electrochemical Properties

  • Photophysical and Photochemical Properties : Studies involving phthalocyanines related to indazole derivatives demonstrate significant photophysical and photochemical properties, suggesting potential applications in areas like sensor technology or photodynamic therapy (Nas et al., 2012).

Safety And Hazards

While specific safety and hazard information for 6-Ethoxy-1H-indazol-3-ylamine was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

Indazole-containing derivatives, such as 6-Ethoxy-1H-indazol-3-ylamine, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles , and it is expected that this research area will continue to be a focus in the future.

properties

IUPAC Name

6-ethoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)11-12-9(7)10/h3-5H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSIVQLZNKXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-1H-indazol-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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